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Compound of Interest

Compound Name:
4-Chlorophenylguanidine

carbonate

CAS No.: 61705-88-2

Cat. No.: B1585702

Get Quote

Application Note: Analytical Characterization of 4-Chlorophenylguanidine Carbonate

Executive Summary & Scope
4-Chlorophenylguanidine (PCG) is a critical intermediate in the synthesis of imidazoline-based

agrochemicals and pharmaceutical agents (e.g., antimalarials like Proguanil or coccidiostats

like Robenidine). While often handled as a hydrochloride or nitrate salt, the Carbonate salt

presents unique stability and solubility profiles desirable for specific formulation or purification

stages.

This Application Note provides a comprehensive, self-validating protocol for the structural

elucidation, purity assessment, and stoichiometric confirmation of 4-Chlorophenylguanidine
Carbonate. Unlike standard salts, the carbonate anion requires specific detection methods to

differentiate it from atmospheric

absorption and to confirm the salt stoichiometry (typically 2:1 or 1:1).
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Chemical Name: 4-Chlorophenylguanidine Carbonate

Molecular Formula (Theoretical):

(assuming 2:1 salt)

Molecular Weight: ~399.24 g/mol (2:1 salt)

Appearance: White to off-white crystalline powder.

Solubility: Soluble in DMSO, Methanol, and dilute acids; sparingly soluble in water.

Safety Precaution: Guanidines are irritants. The carbonate form releases

upon acidification. Handle in a fume hood.

Analytical Strategy Overview
To ensure scientific integrity, we employ an orthogonal approach: spectroscopic methods for

identity, chromatographic methods for organic purity, and wet chemistry for counter-ion

quantification.
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Click to download full resolution via product page

Figure 1: Orthogonal Analytical Workflow for Salt Characterization.

Protocol 1: Spectroscopic Identification (FT-IR)
Objective: Confirm the presence of the guanidine core and the carbonate counter-ion.

Methodology:

Technique: Attenuated Total Reflectance (ATR) FT-IR.

Range: 4000 – 400

.

Resolution: 4

.

Diagnostic Signals: | Functional Group | Frequency (

) | Assignment | | :--- | :--- | :--- | | N-H Stretch | 3300 – 3100 | Primary/Secondary amines of
guanidine (Broad). | | C=N Stretch | 1650 – 1630 | Guanidine imine bond. | | Aromatic C=C |
1600, 1500 | Phenyl ring skeletal vibrations. | | Carbonate (

) | 1450 – 1350 | Strong, broad asymmetric stretch. Critical for salt ID. | | C-Cl Stretch | 1090 –
1080 | Aryl chloride. |

Expert Insight: The carbonate peak often overlaps with aromatic signals. To validate, treat a

small aliquot with dilute HCl; effervescence confirms carbonate, and the disappearance of the

1400

band in the dried residue confirms the assignment.

Protocol 2: Nuclear Magnetic Resonance (NMR)
Objective: Structural elucidation of the organic cation.

Methodology:
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Solvent: DMSO-

(Avoid

or MeOD initially to prevent exchange of guanidine protons).

Frequency: 400 MHz or higher.

1H NMR Assignments (DMSO-

):

Aromatic Region: Look for an AA'BB' system typical of para-substituted benzenes.

7.35 ppm (d, 2H, J~8.5 Hz, protons ortho to Cl).

7.15 ppm (d, 2H, J~8.5 Hz, protons ortho to Guanidine).

Guanidine Protons:

~7.0 – 9.0 ppm (Broad singlets).

Note: In the carbonate salt, these protons may appear chemically shifted compared to the

HCl salt due to H-bonding with the carbonate anion.

13C NMR Assignments:

Carbonate Carbon: Distinct signal at

~160-165 ppm (often weak due to relaxation times).

Guanidine Carbon:

~155 ppm.

Aromatic Carbons: Four distinct signals (C-Cl, C-N, and two CH signals).

Protocol 3: Chromatographic Purity (RP-HPLC)
Objective: Quantify organic purity and detect synthesis by-products (e.g., 4-chloroaniline).
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Experimental Setup:

Instrument: Agilent 1260 Infinity II or equivalent.

Column: C18 (e.g., Waters XBridge, 150 mm x 4.6 mm, 3.5 µm). Reasoning: High pH

stability is preferred for guanidines, but standard C18 works with acidic buffers.

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: Acetonitrile.

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm (Aromatic max) and 210 nm (General).

Gradient Program:

Time (min) % A % B Description

0.0 95 5 Equilibration

15.0 10 90 Linear Gradient

20.0 10 90 Wash

| 20.1 | 95 | 5 | Re-equilibration |

Self-Validating Logic: Guanidines are polar bases. Using TFA ensures the guanidine is fully

protonated (

~12), improving peak shape and preventing tailing on residual silanols. If peak splitting occurs,
increase buffer strength (e.g., 20mM Ammonium Formate).

Protocol 4: Counter-ion Quantification (Titration)
Objective: Determine the exact stoichiometry (Carbonate vs. Bicarbonate).

Method: Potentiometric Titration.

Dissolve 100 mg of sample in 30 mL of water/methanol (1:1).
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Titrate with 0.1 N HCl.

Inflection Points:

First inflection: Neutralization of Carbonate to Bicarbonate (if

exists).

Second inflection: Neutralization of Bicarbonate to

+ water.

Third inflection (if distinguishable): Protonation of free guanidine base (if any).

Note: Since guanidine is a strong base, it remains protonated throughout the carbonate

neutralization. The titration effectively measures the displacement of the weak acid

(carbonic) by the strong acid (HCl).

Calculation:

(Factor of 2 assumes displacement of 2 protons per carbonate).
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chlorophenylguanidine-carbonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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